molecular formula C10H13N3O2 B6172172 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid CAS No. 2445794-29-4

5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid

Cat. No.: B6172172
CAS No.: 2445794-29-4
M. Wt: 207.2
InChI Key:
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Description

5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid: is a chemical compound known for its unique tricyclic structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for 5-(azidomethyl)tricyclo[330 the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and safety protocols .

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .

Scientific Research Applications

5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
  • 5-(Chloromethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
  • 5-(Iodomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid

Uniqueness

5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds with different halogen substituents .

Properties

CAS No.

2445794-29-4

Molecular Formula

C10H13N3O2

Molecular Weight

207.2

Purity

95

Origin of Product

United States

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